5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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Overview
Description
5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a compound with a unique spirocyclic structure, which includes a methoxy group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole ring . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed for reflux reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The indole ring can be reduced under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the indole ring can produce dihydroindole derivatives.
Scientific Research Applications
5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has several scientific research applications:
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
5’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Spiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]: A spirocyclic compound with a different heterocyclic system.
Uniqueness
5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
5-methoxyspiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C13H17NO/c1-15-10-4-5-12-11(8-10)13(9-14-12)6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3 |
InChI Key |
FYYKXAVJLCKYON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC23CCCC3 |
Origin of Product |
United States |
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